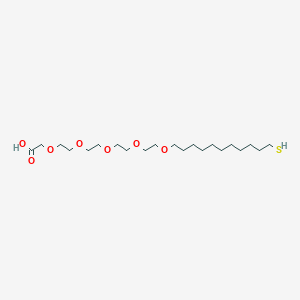
Pentadeca-2,4,9,12-tetraenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeca-2,4,9,12-tetraenal is a polyunsaturated aldehyde with a unique structure characterized by four conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadeca-2,4,9,12-tetraenal can be synthesized through several methods. One common approach involves the oxidative degradation of polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids undergo oxidative cleavage to yield this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Pentadeca-2,4,9,12-tetraenal undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens and other electrophiles can be used to introduce new functional groups at the double bonds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pentadeca-2,4,9,12-tetraenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of pentadeca-2,4,9,12-tetraenal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2, by binding to the enzyme’s active site and preventing its normal function . This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadeca-3,6,9,12-tetraenal: Another polyunsaturated aldehyde with a similar structure but different double bond positions.
Octadeca-3,6,9,12,15-pentaenal: A longer-chain aldehyde with additional double bonds.
Uniqueness
Pentadeca-2,4,9,12-tetraenal is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
824970-36-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
pentadeca-2,4,9,12-tetraenal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-4,6-7,11-15H,2,5,8-10H2,1H3 |
InChI-Schlüssel |
KSFFPXQNLCYMJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCCCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


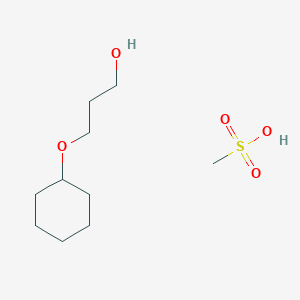
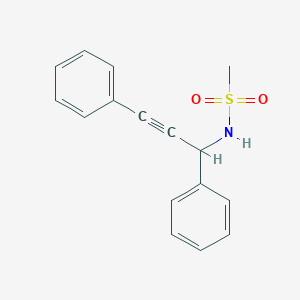
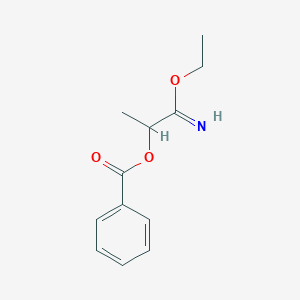
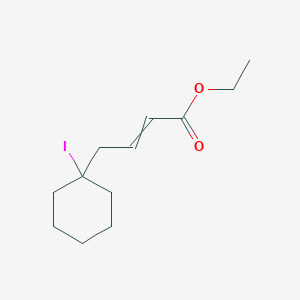
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
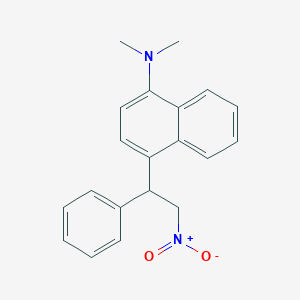
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
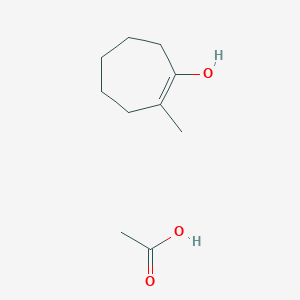
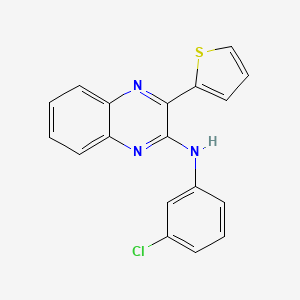
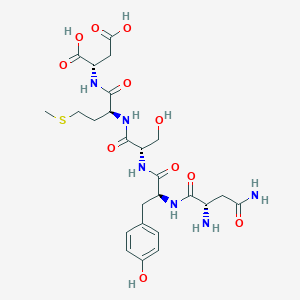
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
